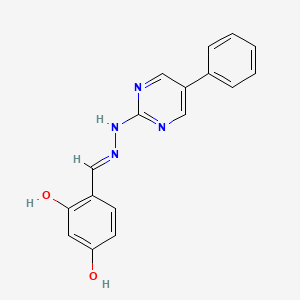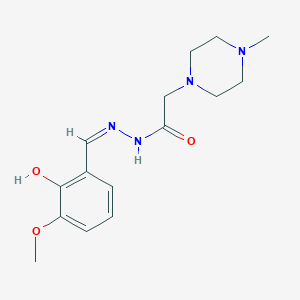
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. However, at high concentrations, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can also induce cytotoxicity and oxidative stress in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has a high binding affinity for metal ions, making it a useful tool for the detection and removal of heavy metals from contaminated water. However, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone also has several limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments, and further studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more selective and potent analogs, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanisms of action in various biological systems. In addition, further studies are needed to evaluate the safety and toxicity of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in vivo and to optimize its synthesis and purification methods for large-scale production. Overall, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has great potential for various scientific applications and warrants further investigation.
Métodos De Síntesis
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized through a multi-step reaction process that involves the condensation of 2,4-dihydroxybenzaldehyde with 5-phenyl-2-pyrimidinecarboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and under reflux conditions. The final product is obtained through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biology, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In chemistry, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-7-6-13(16(23)8-15)11-20-21-17-18-9-14(10-19-17)12-4-2-1-3-5-12/h1-11,22-23H,(H,18,19,21)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAJBYYLKHNCA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B6124436.png)
![6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6124443.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(methylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6124461.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6124479.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6124504.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
